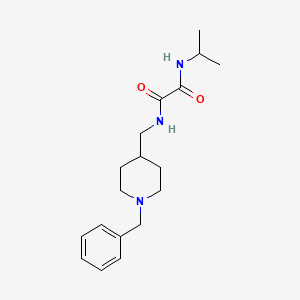

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, making it a valuable subject for study in medicinal chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide typically involves the reaction of 1-benzylpiperidin-4-ylmethanol with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The process involves the formation of an intermediate oxalyl chloride derivative, which then reacts with the piperidine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Applications De Recherche Scientifique

Cancer Treatment

Research indicates that N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide has potential applications in oncology. It has been shown to inhibit the activity of key kinases involved in tumor growth and metastasis, such as c-Met and KDR. These kinases play vital roles in cancer cell proliferation and angiogenesis, making their inhibition a promising strategy for cancer therapy.

Case Study: Cytotoxicity in Cancer Cells

A study conducted on small cell lung cancer (SCLC) cell lines demonstrated that treatment with the compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited increased levels of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, indicating its potential as a therapeutic agent against resistant cancer types .

Inflammatory Disorders

The compound also shows promise in treating inflammatory disorders due to its ability to modulate inflammatory pathways. By inhibiting NF-kB activation, it can reduce inflammation and oxidative stress.

Case Study: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury induced by lipopolysaccharide (LPS), this compound treatment resulted in a significant decrease in markers of inflammation and oxidative stress. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of malondialdehyde, suggesting its efficacy in managing inflammatory conditions .

Mécanisme D'action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Similar Compounds

N′-(1-benzylpiperidin-4-yl)acetohydrazide: This compound shares a similar piperidine structure and is used in the synthesis of fentanyl-derived opioids.

1-benzylpiperidin-4-ylmethanol: Another related compound, used as an intermediate in the synthesis of various piperidine derivatives.

Uniqueness

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is unique due to its specific oxalamide functional group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isopropyloxalamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and pain management. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Molecular Formula : C19H28N2O2

- Molecular Weight : 320.44 g/mol

- IUPAC Name : this compound

This structure suggests potential interactions with various biological targets, particularly those involved in neurotransmission and pain pathways.

Receptor Affinity

Research indicates that compounds related to this compound often exhibit significant affinity for sigma receptors, particularly sigma-1 (σ1) receptors. These receptors are implicated in various neurological functions and are considered potential targets for treating conditions such as neuropathic pain.

A study evaluating N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed high affinity for σ1 receptors (Ki values around 3.90 nM), suggesting that structural modifications can enhance selectivity and potency at these sites . This information is critical as it lays the groundwork for understanding how modifications to the base structure may influence biological activity.

Pharmacological Effects

The pharmacological profile of this compound has been linked to its ability to modulate pain responses. For instance, compounds with similar structures have demonstrated robust antiallodynic effects in preclinical models of neuropathic pain, effectively reversing mechanical allodynia in treated animals . This suggests that this compound could be a candidate for further investigation in pain management therapies.

Neuropathic Pain Models

In a controlled study investigating the effects of σ1 receptor antagonism on neuropathic pain, compounds structurally related to this compound were administered to neuropathic mice. Results indicated a significant increase in mechanical thresholds, suggesting effective pain relief comparable to established treatments .

Sigma Receptor Interaction Studies

Quantitative structure–activity relationship (QSAR) studies have shown that specific substitutions on the benzylpiperidine moiety can enhance binding affinity for σ receptors. For example, halogen substitutions generally increased affinity for σ2 receptors while maintaining σ1 receptor selectivity . Such findings highlight the importance of structural modifications in optimizing therapeutic efficacy.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-14(2)20-18(23)17(22)19-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLKHLOFONYRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.